molecular formula C10H10F2O B13302873 4-(1,1-Difluoropropyl)benzaldehyde

4-(1,1-Difluoropropyl)benzaldehyde

Cat. No.: B13302873
M. Wt: 184.18 g/mol
InChI Key: IKKGYHXHWSUVND-UHFFFAOYSA-N
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Description

4-(1,1-Difluoropropyl)benzaldehyde is an organic compound with the molecular formula C₁₀H₁₀F₂O It is characterized by the presence of a benzaldehyde group substituted with a 1,1-difluoropropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,1-Difluoropropyl)benzaldehyde typically involves the introduction of the 1,1-difluoropropyl group to a benzaldehyde precursor. One common method involves the reaction of benzaldehyde with 1,1-difluoropropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(1,1-Difluoropropyl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The difluoropropyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines and thiols can react with the difluoropropyl group under basic conditions.

Major Products Formed

    Oxidation: 4-(1,1-Difluoropropyl)benzoic acid.

    Reduction: 4-(1,1-Difluoropropyl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(1,1-Difluoropropyl)benzaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(1,1-Difluoropropyl)benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The difluoropropyl group can influence the compound’s reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    Benzaldehyde: Lacks the difluoropropyl group, making it less reactive in certain substitution reactions.

    4-(1,1-Dichloropropyl)benzaldehyde: Similar structure but with chlorine atoms instead of fluorine, leading to different reactivity and properties.

    4-(1,1-Difluoroethyl)benzaldehyde: Similar but with a shorter alkyl chain, affecting its physical and chemical properties.

Uniqueness

4-(1,1-Difluoropropyl)benzaldehyde is unique due to the presence of the difluoropropyl group, which imparts distinct chemical reactivity and potential applications compared to its analogs. The fluorine atoms can significantly influence the compound’s electronic properties and interactions with other molecules.

Properties

Molecular Formula

C10H10F2O

Molecular Weight

184.18 g/mol

IUPAC Name

4-(1,1-difluoropropyl)benzaldehyde

InChI

InChI=1S/C10H10F2O/c1-2-10(11,12)9-5-3-8(7-13)4-6-9/h3-7H,2H2,1H3

InChI Key

IKKGYHXHWSUVND-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=C(C=C1)C=O)(F)F

Origin of Product

United States

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